molecular formula C12H16ClF2NO2 B6176428 3-[4-(difluoromethoxy)phenyl]oxan-3-amine hydrochloride CAS No. 2551116-63-1

3-[4-(difluoromethoxy)phenyl]oxan-3-amine hydrochloride

Cat. No.: B6176428
CAS No.: 2551116-63-1
M. Wt: 279.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(difluoromethoxy)phenyl]oxan-3-amine hydrochloride is a chemical compound with the molecular formula C12H15F2NO2·HCl It is known for its unique structure, which includes a difluoromethoxy group attached to a phenyl ring, and an oxan-3-amine moiety

Preparation Methods

The synthesis of 3-[4-(difluoromethoxy)phenyl]oxan-3-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxan ring: This step involves the cyclization of a suitable precursor to form the oxan ring.

    Introduction of the difluoromethoxy group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and reaction conditions to facilitate the reactions.

Chemical Reactions Analysis

3-[4-(difluoromethoxy)phenyl]oxan-3-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The difluoromethoxy group can be substituted with other functional groups using suitable reagents and conditions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[4-(difluoromethoxy)phenyl]oxan-3-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is used in biological studies to investigate its effects on cellular processes and pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(difluoromethoxy)phenyl]oxan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethoxy group and the amine moiety play crucial roles in its activity. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-[4-(difluoromethoxy)phenyl]oxan-3-amine hydrochloride can be compared with other similar compounds, such as:

    3-[4-(methoxy)phenyl]oxan-3-amine hydrochloride: This compound has a methoxy group instead of a difluoromethoxy group, which can lead to differences in reactivity and biological activity.

    3-[4-(trifluoromethoxy)phenyl]oxan-3-amine hydrochloride: The presence of a trifluoromethoxy group can result in different chemical and biological properties compared to the difluoromethoxy analog.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2551116-63-1

Molecular Formula

C12H16ClF2NO2

Molecular Weight

279.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.